molecular formula C13H18BrNO B4994887 4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol

4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol

Cat. No. B4994887
M. Wt: 284.19 g/mol
InChI Key: SIGMHOKIHYUICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol, also known as MPBP, is a psychoactive drug belonging to the family of phenethylamines. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol works by inhibiting the reuptake of serotonin and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce a range of effects including mood elevation, increased motivation, and decreased anxiety.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, decreased body temperature, and decreased food intake. It has also been found to produce changes in brain chemistry, including alterations in the levels of various neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol in lab experiments is its selectivity for serotonin and dopamine reuptake inhibition. This allows researchers to study the specific effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for abuse and addiction, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research on 4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of serotonin and dopamine in behavior and physiology. Further research is needed to fully understand the effects of this compound and its potential applications in the field of neuroscience.

Synthesis Methods

The synthesis of 4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol involves the reaction of 4-bromo-2-nitrophenol with 3-methylpiperidine in the presence of sodium borohydride. The resulting compound is then hydrolyzed to yield this compound.

Scientific Research Applications

4-bromo-2-[(3-methyl-1-piperidinyl)methyl]phenol has been used in scientific research to study its effects on the central nervous system. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). These properties make it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

4-bromo-2-[(3-methylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-3-2-6-15(8-10)9-11-7-12(14)4-5-13(11)16/h4-5,7,10,16H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGMHOKIHYUICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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